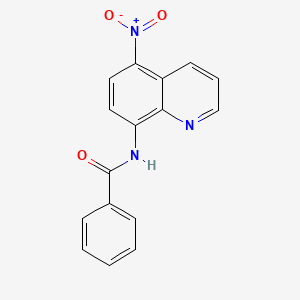

N-(5-Nitroquinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Nitroquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological and pharmaceutical activities. This compound is characterized by the presence of a nitro group at the 5-position of the quinoline ring and a benzamide group at the 8-position. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of N-(5-Nitroquinolin-8-yl)benzamide can be achieved through the direct SNH amidation of nitroquinolines. This method involves the reaction of 5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields the desired product with good efficiency .

The use of green chemistry principles, such as atom economy and non-catalyzed reactions, can be considered for industrial applications .

Chemical Reactions Analysis

N-(5-Nitroquinolin-8-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl bromides, and ruthenium catalysts. The major products formed from these reactions include aminoquinoline derivatives and alkylated quinoline derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to N-(5-Nitroquinolin-8-yl)benzamide exhibit various biological activities, including antimicrobial properties. The nitro group in quinoline derivatives often enhances biological activity through mechanisms involving oxidative stress or interaction with cellular targets. For instance, studies have demonstrated that certain derivatives can inhibit the growth of specific bacterial strains, suggesting their utility as potential antimicrobial agents.

Anticancer Activity

This compound also shows promise in anticancer research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted that nitroxoline, a related compound, demonstrated significant antiproliferative effects on human umbilical vein endothelial cells by inhibiting methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1). These findings suggest that this compound may also exert similar effects, warranting further investigation into its mechanism of action against cancer cells .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

-

Investigation into Anticancer Mechanisms :

- Research focusing on the structure-activity relationship (SAR) of quinoline derivatives revealed that modifications to the nitro group could enhance anticancer activity. The study suggested that this compound could be effective against certain cancer cell lines due to its structural features that facilitate interaction with biological targets .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 on quinoline | Antimicrobial, anticancer |

| 5-Chloroquinoline | Chlorine substituent at position 5 | Antimalarial |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial, potential anticancer |

This compound's unique combination of the nitro group and benzamide functionality may enhance its solubility and reactivity compared to other quinoline derivatives, leading to distinct pharmacological profiles that warrant further exploration.

Mechanism of Action

The mechanism of action of N-(5-Nitroquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

N-(5-Nitroquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:

N-(5-Nitrosoquinolin-6-yl)benzamide: This compound has a nitroso group instead of a nitro group, leading to different reactivity and biological properties.

N-(quinolin-8-yl)benzamide: Lacks the nitro group, resulting in different chemical and biological activities.

4-nitro-N-(6-nitroquinolin-5-yl)benzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(5-Nitroquinolin-8-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C15H12N4O2

- Molecular Weight : 284.28 g/mol

- Appearance : Yellow solid

- Melting Point : Approximately 215–216 °C

The compound features a nitro group attached to a quinoline ring, which is further connected to a benzamide moiety. These structural characteristics enhance its potential biological activities.

Synthesis Methods

This compound can be synthesized through various methods, including:

-

Nucleophilic Substitution Reactions :

- Involves the reaction between 5-nitroisoquinoline and benzamide derivatives.

- A notable reaction utilizes sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a base for amidation.

-

Amidation Reaction :

- The amidation process can be influenced by varying temperatures and reactant ratios, affecting yield and selectivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group is crucial for enhancing its activity against various pathogens. Related compounds have shown effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, IC50 values reported for similar compounds range from 0.69 to 22 µM, indicating effective cytotoxicity against cancer cells .

- Mechanism of Action : The anticancer effects may be attributed to mechanisms such as interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the quinoline and benzamide moieties can significantly affect biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial, anticancer |

| 5-Chloroquinoline | Chlorine substituent at position 5 | Antimalarial |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial, potential anticancer |

The unique combination of the nitro group and benzamide functionality in this compound enhances its solubility and reactivity compared to other quinoline derivatives, potentially leading to distinct pharmacological profiles.

Case Studies

- Anticancer Efficacy : A study reported that derivatives similar to this compound exhibited high inhibition rates against specific cancer types, with IC50 values demonstrating their potency compared to established anticancer drugs .

- Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Q & A

Q. Basic: What are reliable synthetic routes for preparing N-(5-Nitroquinolin-8-yl)benzamide, and how can reaction purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. A common approach involves reacting 5-nitro-8-aminoquinoline with benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Purity optimization requires careful monitoring of reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For scale-up, catalytic Cu(I) or Pd(0) systems improve yield (70–85%) by suppressing side reactions like over-acylation .

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm nitro/benzamide substituent positioning. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be visualized via ORTEP-3 .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic proton environments (quinoline C8-H: δ 8.9–9.2 ppm; benzamide carbonyl: δ 167–169 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect trace intermediates .

Q. Advanced: How do reaction conditions dictate divergent mechanistic pathways in Cu(II)-mediated oxidation of this compound?

Methodological Answer:

Under basic conditions (pH >10), Cu(II) facilitates organometallic C–H activation at the benzamide group, leading to directed methoxylation or chlorination via a concerted metalation-deprotonation (CMD) pathway. In acidic conditions (pH <3), a single-electron-transfer (SET) mechanism dominates, resulting in nondirected quinoline chlorination. DFT studies show that protonation of the quinoline nitrogen under acidic conditions destabilizes the Cu(II)-substrate complex, favoring radical intermediates .

Q. Advanced: What strategies improve regioselectivity in remote C5 sulfonylation of N-(quinolin-8-yl)benzamide derivatives?

Methodological Answer:

Copper(II)-catalyzed radical coupling with sodium sulfinates achieves C5 sulfonylation. Key factors:

- Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance Cu(II) coordination, directing sulfonyl radicals to the electron-deficient C5 position.

- Solvent effects : Acetonitrile stabilizes radical intermediates, improving yield (65–92%) vs. DMF or THF.

- Substrate scope : Electron-withdrawing groups (e.g., nitro at C5) further activate the site for sulfonylation .

Q. Advanced: How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like PARP-1. The nitro group’s electron-withdrawing effect enhances binding affinity (ΔG ≈ -9.2 kcal/mol) by polarizing the benzamide carbonyl .

- MD simulations : GROMACS simulations (50 ns, explicit solvent) reveal conformational stability of the quinoline-benzamide scaffold in aqueous environments, critical for pharmacokinetic predictions .

Q. Advanced: What experimental evidence resolves contradictions in reported biological activities of structurally similar benzamide derivatives?

Methodological Answer:

Contradictions arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:

- PARP-1 inhibition : IC₅₀ values vary 10-fold between HeLa (0.8 µM) and MCF-7 (8.5 µM) due to differential enzyme expression. Validate via Western blotting (PARP-1 cleavage) alongside enzymatic assays .

- Fluorescent probing : Confocal microscopy (λₑₓ = 405 nm, λₑₘ = 520 nm) confirms localization in lysosomes, but artifacts arise from pH-sensitive nitro group reduction. Control experiments with pH buffers (4.5–7.4) are critical .

Q. Advanced: How can solvent choice influence the crystallization and stability of this compound?

Methodological Answer:

- Crystallization solvents : Ethanol/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c) with Z′ = 1, while DMSO induces polymorphic forms. Monitor via powder XRD to avoid hydrate formation .

- Stability : The nitro group is susceptible to photodegradation. Store in amber vials under argon; TGA/DSC shows decomposition onset at 210°C .

Q. Advanced: What methods mitigate hazardous byproducts during large-scale synthesis of this compound?

Methodological Answer:

- Green chemistry : Replace benzoyl chloride with benzoyl isocyanate to reduce HCl emissions.

- Waste treatment : Neutralize acidic byproducts with CaCO₃ before filtration.

- Process analytics : Online FTIR monitors nitro group reduction (peaks at 1520 cm⁻¹) to prevent explosive nitroso intermediates .

Q. Advanced: How do steric and electronic effects govern the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The C8 benzamide group hinders Pd-catalyzed coupling at C2/C4. Use bulky ligands (e.g., XPhos) to access sterically congested sites.

- Electronic effects : The nitro group deactivates the quinoline ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂ with p-cymene) for Suzuki-Miyaura reactions .

Q. Advanced: What are the limitations of current SAR studies on this compound derivatives?

Methodological Answer:

- Lack of in vivo data : Most studies focus on in vitro assays; optimize logP (2.5–3.5) via O-methylation of the benzamide to improve bioavailability.

- Off-target effects : Proteome-wide profiling (e.g., CETSA) identifies unintended kinase inhibition (e.g., JAK2). Counteract via rational scaffold modification (e.g., C5 sulfonamide substitution) .

Properties

CAS No. |

62802-76-0 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

N-(5-nitroquinolin-8-yl)benzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(11-5-2-1-3-6-11)18-13-8-9-14(19(21)22)12-7-4-10-17-15(12)13/h1-10H,(H,18,20) |

InChI Key |

FOCFUMYRHQPLRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.